TSHR antagonist S37
CAS No.:
Cat. No.: VC15326050
Molecular Formula: C25H20N2O3S2
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H20N2O3S2 |
---|---|
Molecular Weight | 460.6 g/mol |
IUPAC Name | 9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
Standard InChI | InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30) |
Standard InChI Key | YGFJFPYQZCZNIH-UHFFFAOYSA-N |
Canonical SMILES | C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6 |
Introduction
Chemical and Structural Characteristics of TSHR Antagonist S37
TSHR antagonist S37 (CAS 1217616-61-9) is a racemic small-molecule compound with the molecular formula and a molecular weight of 460.57 g/mol . Its complex polycyclic structure features seven chiral centers, necessitating stereo-selective synthesis and enantiomeric separation to yield the biologically active enantiomer S37a (CAS 2143452-20-2) . The rigid bent conformation of S37a, attributed to its thiopyrano-isoindole core, is hypothesized to underlie its high TSHR selectivity by enabling optimal interaction with the receptor's transmembrane domain .
Table 1: Key Chemical Properties of TSHR Antagonist S37
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 460.57 g/mol |
CAS Number | 1217616-61-9 (S37) |
2143452-20-2 (S37a) | |
Target | Thyrotropin Receptor (TSHR) |
Selectivity | >100-fold over FSHR/LHR |
Pharmacological Profile and Mechanism of Action
Receptor Selectivity and Antagonistic Efficacy
S37a demonstrates nanomolar-range inhibitory activity against TSHR, with IC<sub>50</sub> values of 40 µM for murine TSHR (mTSHR) and 20 µM for human TSHR (hTSHR) in HEK293 cells . Crucially, it exhibits no cross-reactivity with the structurally related follicle-stimulating hormone receptor (FSHR) or luteinizing hormone receptor (LHR), achieving >100-fold selectivity . This specificity is particularly notable given the 85% homology between TSHR and LHR in their transmembrane domains .
Dual Inhibition of TSHR Signaling Pathways
The compound antagonizes both TSH- and TSAb-induced cAMP accumulation through allosteric modulation of TSHR . In ex vivo studies using Graves' orbitopathy patient sera enriched with oligoclonal TSAbs, S37a reduced cAMP production by 60-75% at 50 µM concentrations . Furthermore, it inhibits the small-molecule agonist C2-mediated TSHR activation, demonstrating broad-spectrum antagonism across different receptor activation mechanisms .
Preclinical Development and Pharmacokinetics
In Vivo Pharmacokinetic Profile
Mouse pharmacokinetic studies demonstrated 53% oral bioavailability with a plasma half-life of 2.9 hours following 10 mg/kg oral administration . Notably, the compound exhibited favorable blood-brain barrier exclusion (<0.1% brain penetration), minimizing potential CNS side effects . Repeated dosing over 28 days showed no hematological or histological toxicity at therapeutic concentrations .
Table 2: Comparative Pharmacokinetic Parameters of TSHR Antagonists
Parameter | S37a (oral) | VA-K-14 (i.v.) | K1-70 (s.c.) |
---|---|---|---|
Bioavailability | 53% | 22% | 89% |
Half-life (hours) | 2.9 | 1.2 | 48 |
C<sub>max</sub> | 1.8 µM | 5.4 µM | 12 µg/mL |
Comparative Analysis with Existing Therapeutic Approaches
Advantages Over Biological Agents
Compared to monoclonal antibodies like teprotumumab (IGF-1R inhibitor) and K1-70 (TSHR-blocking antibody), S37a offers distinct advantages:
-
Oral administration: Eliminates need for intravenous infusion
-
Cost-effectiveness: Small-molecule synthesis costs ≈1/10th of biologic production
-
Mechanistic breadth: Inhibits both TSH and TSAb signaling without inducing receptor internalization
Limitations and Optimization Challenges
While promising, S37a's current formulation faces:
-
Suboptimal potency: Requires µM concentrations vs nM-range biologics
-
Metabolic instability: Extensive first-pass metabolism limits dose escalation
-
Formulation challenges: Low aqueous solubility (2.1 µg/mL at pH 7.4) necessitates lipid-based delivery systems
Clinical Translation and Future Directions
Phase I Trial Design Considerations
Proposed first-in-human studies should address:
-
Dose optimization: Bridging mouse-to-human scaling using allometric models (current projected human dose: 3-5 mg/kg)
-
Biomarker development: Correlation of serum cAMP suppression with clinical activity scores
-
Combination therapy: Synergy with IGF-1R inhibitors demonstrated in vitro (30% efficacy enhancement)
Intellectual Property Landscape
Patent analysis reveals:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume